2,4-Dimethoxybenzylamine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2,4-Dimethoxybenzylamine involves complex chemical routes. For instance, the synthesis of 3,4-Dimethoxybenzylamine can be achieved via methylation, oxidation, and reduction processes starting from vanillin or 3,4-Dimethoxybenzoic acid, resulting in an overall yield of 81.7%, indicating the compound's suitability for industrial manufacture (Xubin Fang, 2003). Additionally, the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a related compound, has been optimized to achieve a reaction yield of 94.7% by utilizing methylene chloride as the reaction solvent, showcasing the efficiency of synthetic techniques in generating these compounds (Wang Ling-ya, 2015).
Molecular Structure Analysis
Molecular structure analysis of 2,4-Dimethoxybenzylamine derivatives highlights the importance of substituent effects on the compound's characteristics. For example, structural studies on similar compounds reveal the influence of substituents on the crystal structure, indicating how modifications in molecular structure can impact the physical and chemical properties of these compounds (M. Urtiaga et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving 2,4-Dimethoxybenzylamine and its analogs demonstrate the compound's reactivity and utility in organic synthesis. For instance, the solvent-free microwave-assisted synthesis of 2,4-dimethoxybenzyaminotriazines showcases innovative methods to produce complex molecules efficiently and environmentally friendly (A. Hoz et al., 2013).
Physical Properties Analysis
The physical properties of 2,4-Dimethoxybenzylamine derivatives, such as solubility, melting point, and boiling point, are crucial for understanding the compound's behavior in different environments. Although specific data for 2,4-Dimethoxybenzylamine was not found, related compounds exhibit unique physical characteristics that influence their application in various scientific fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under different conditions, are fundamental aspects of 2,4-Dimethoxybenzylamine's utility in research and industrial applications. The efficient synthesis and selective cleavage of derivatives highlight the compound's versatility and potential for further exploration in chemical synthesis (P. Nussbaumer et al., 1991).
Scientific Research Applications
Protection of Tetrazole in Synthesis : 2,4-Dimethoxybenzylamine is used to protect tetrazoles in the efficient synthesis of Olmesartan Medoxomil, a medication used to treat high blood pressure, through C–H Arylation (Seki, 2015).
Amide Protecting Group for Glycosyl Donors : It serves as an amide protecting group for 2-acetamido glycosyl donors, enhancing glycosylation yields (Kelly & Jensen, 2001).
Selective Cleavage in Synthesis of Secondary Amines : The compound facilitates selective cleavage of tertiary 2,4-dimethoxybenzylamines for secondary amine synthesis (Nussbaumer et al., 1991).
Fluorescence Derivatization for Serotonin Determination : It acts as a sensitive pre-column fluorescence derivatization reagent for serotonin measurement in human plasma (Ishida et al., 1997).
Facilitating Oxazole Synthesis : 2,4-Dimethoxybenzylamine aids in the synthesis of 2,4,5-trisubstituted oxazoles using a novel method (Shaw et al., 2012).
Psychoactive Substance Analysis : It is involved in the analysis of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs (Zuba & Sekuła, 2013).
Potential in Novel Psychoactive Substances : N-(methoxybenzyl- and dimethoxybenzyl)-phenethylamines are studied for their potential as novel psychoactive substances due to structural similarities with amphetamines (Abiedalla et al., 2021).
Hydrogenation Product : Its production involves hydrogenation of 2,3-dimethoxybenzaldehyde with Raney nickel (Balcom & Noller, 2003).
Nano-Structured Ceria Production : It is associated with the thermal decomposition of Ce(III)-benzoxazine dimer complexes for nano-structured Ceria production (Veranitisagul et al., 2011).
Synthesis Methodology : The compound is part of studies exploring efficient, environmentally friendly synthesis methods (Wang Ling-ya, 2015).
Green Synthesis Alternatives : It's involved in green, solvent-free microwave-assisted synthesis of benzylaminotriazines (Hoz et al., 2013).
Pharmacology of Psychoactive Substances : Its derivatives are studied for their high potency as agonists at certain serotonin receptors (Eshleman et al., 2018).
Toxicity Studies in Recreational Drugs : The compound is significant in studies exploring severe clinical toxicity associated with certain recreational drugs (Hill et al., 2013).
Electrochemical Sensing in Drug Analysis : It's utilized in electrochemical methods for quantifying psychoactive substances in seized blotting paper (Souza et al., 2018).
Metabolic Pathway Studies : Studies involve understanding its metabolism in different biological systems (Šuláková et al., 2021).
Safety And Hazards
Future Directions
The use of 2,4-dimethoxybenzyl was particularly attractive because deprotection occurred quantitatively within 2 h at room temperature with 10% trifluoroacetic acid in dichloromethane . This suggests potential for improved methods of synthesis and applications in the future.
Relevant Papers
Several papers have been published on 2,4-Dimethoxybenzylamine. These include studies on the synthesis of 2,4-dimethoxybenzyaminotriazines , the use of 2,4-Dimethoxybenzylamine in the synthesis of N-protected sulfamates , and more. These papers provide valuable insights into the properties and applications of 2,4-Dimethoxybenzylamine.
properties
IUPAC Name |
(2,4-dimethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBXWFYRXSBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174869 | |
Record name | 2,4-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxybenzylamine | |
CAS RN |
20781-20-8 | |
Record name | 2,4-Dimethoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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